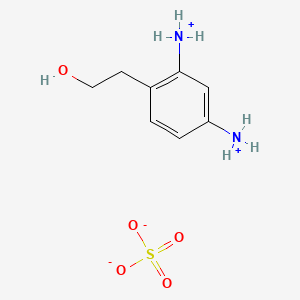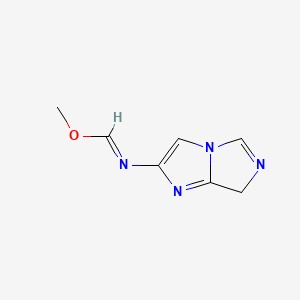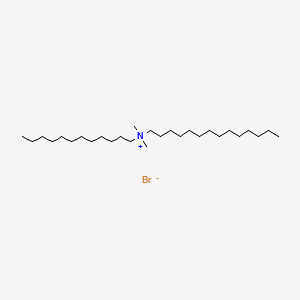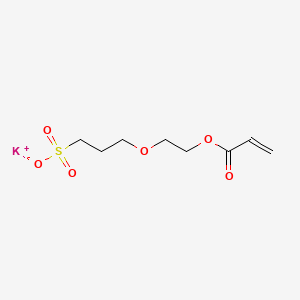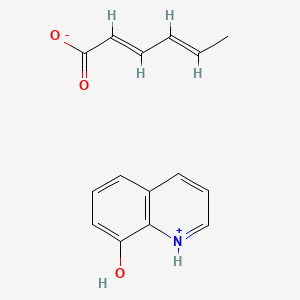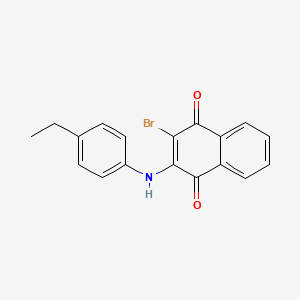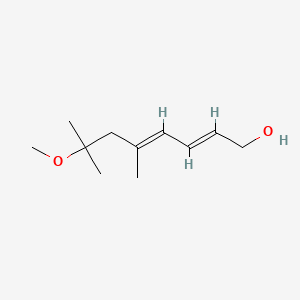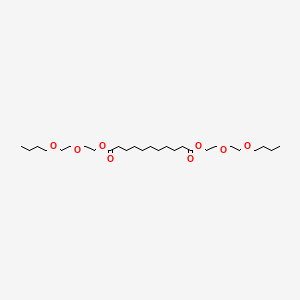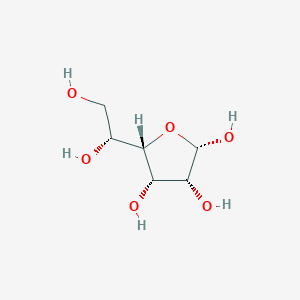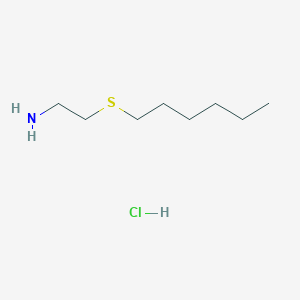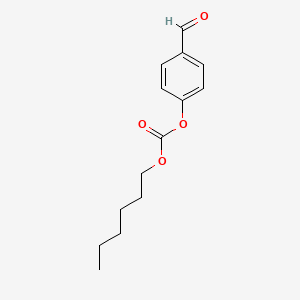
Carbonic acid, 4-formylphenyl hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-formylphenyl hexyl ester is an organic compound with the molecular formula C14H18O4. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is characterized by the presence of a carbonic acid ester group attached to a 4-formylphenyl and a hexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl hexyl ester typically involves the esterification of 4-formylphenol with hexanol in the presence of a carbonic acid derivative. One common method is the reaction of 4-formylphenol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-formylphenyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-formylphenol and hexanol in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-formylphenol and hexanol.
Reduction: 4-hydroxyphenyl hexyl ester.
Oxidation: 4-carboxyphenyl hexyl ester.
Scientific Research Applications
Carbonic acid, 4-formylphenyl hexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of carbonic acid, 4-formylphenyl hexyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new compounds. The formyl group can also participate in various chemical reactions, such as reduction and oxidation, which can alter the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 4-formylphenyl methyl ester
- Carbonic acid, 4-formylphenyl ethyl ester
- Carbonic acid, 4-formylphenyl propyl ester
Uniqueness
Carbonic acid, 4-formylphenyl hexyl ester is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
50262-58-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(4-formylphenyl) hexyl carbonate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
QUZPBRHYLCSBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
